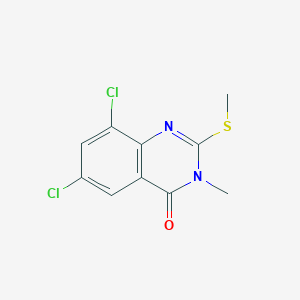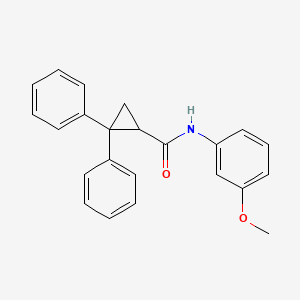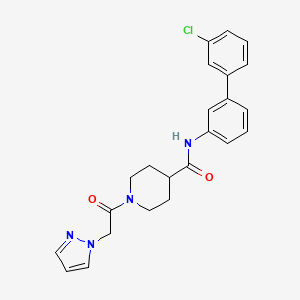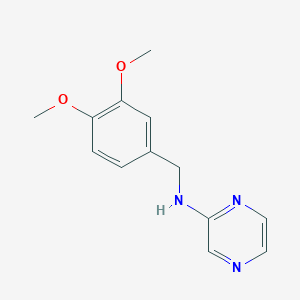
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione, also known as Gabapentin enacarbil, is a prodrug of Gabapentin, a medication used to treat seizures, neuropathic pain, and restless leg syndrome. Gabapentin enacarbil is a white to off-white powder that is soluble in water and ethanol.
作用机制
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil is a prodrug of 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione, which is an anticonvulsant medication. 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil is converted to 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione in the body, which then binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This results in a decrease in the release of excitatory neurotransmitters, such as glutamate and substance P, leading to a reduction in pain and seizure activity.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and substance P, leading to a reduction in pain and seizure activity. It has also been shown to increase the release of GABA, an inhibitory neurotransmitter, leading to a reduction in anxiety and depression.
实验室实验的优点和局限性
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil has several advantages for lab experiments. It is water-soluble, making it easy to dissolve in solutions for in vitro experiments. It is also stable under normal laboratory conditions, which makes it easy to store and handle. However, it has a low bioavailability, which may limit its effectiveness in in vivo experiments.
未来方向
There are several future directions for research on 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil. One area of research is to investigate its potential use in treating other types of neuropathic pain, such as diabetic neuropathy. Another area of research is to investigate its potential use in treating anxiety and depression. Additionally, research could be conducted to investigate the potential use of 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil in treating other types of addiction, such as opioid addiction.
Conclusion
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil is a prodrug of 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione that has potential therapeutic applications in treating neuropathic pain, restless leg syndrome, and epilepsy. Its mechanism of action involves binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, leading to a reduction in pain and seizure activity. While it has several advantages for lab experiments, such as being water-soluble and stable, it also has limitations, such as a low bioavailability. Future research could investigate its potential use in treating other types of neuropathic pain, anxiety, depression, and addiction.
合成方法
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil is synthesized by reacting 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione with 1,4-butanediol monoacrylate. The reaction takes place in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization to obtain 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil.
科学研究应用
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil has been extensively studied for its potential therapeutic applications. Research has shown that it may be effective in treating neuropathic pain, restless leg syndrome, and epilepsy. It has also been investigated for its potential use in treating alcohol dependence and cocaine addiction.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-2-3-4-5-6-10-19-15-12-16(21)20(17(15)22)14-9-7-8-13(18)11-14/h7-9,11,15,19H,2-6,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPCVVXZDOORMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-(1H-tetrazol-1-ylacetyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5171354.png)


![3-anilino-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171395.png)

![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5171409.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5171413.png)

![N-(2-ethylphenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5171432.png)

![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)

